Comparative Lipophilicity and Predicted Permeability of Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine vs. Primary Amine and Unsubstituted Analogs
Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine (CAS 921075-22-1) exhibits a predicted octanol-water partition coefficient (LogP) of 2.34 . This value represents a substantial increase in lipophilicity compared to the primary amine analog (5-methylthiazol-2-yl)methanamine (CAS 921091-08-9), which has a predicted LogP of 0.2 [1]. The N-isopropyl substitution increases LogP by 2.14 log units, suggesting significantly enhanced passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.34 |
| Comparator Or Baseline | (5-methylthiazol-2-yl)methanamine (CAS 921091-08-9): LogP = 0.2 |
| Quantified Difference | ΔLogP = +2.14 (10^2.14-fold increase in partition coefficient) |
| Conditions | Predicted computational values (Chemsrc/Molaid databases) |
Why This Matters
This 2.14 log unit difference in LogP directly impacts membrane permeability and bioavailability potential; selecting the less lipophilic analog would likely result in poor cellular uptake and failed intracellular assays.
- [1] Molaid. (n.d.). 2-(Aminomethyl)-5-methylthiazole (CAS 921091-08-9). Predicted LogP: 0.2. View Source
